An In-depth Technical Guide to N-(But-3-yn-2-yl)methanesulfonamide: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to N-(But-3-yn-2-yl)methanesulfonamide: Structure, Properties, and Synthetic Insights
Introduction: Unveiling a Niche Alkynyl Sulfonamide
The convergence of the sulfonamide functional group with a reactive alkyne moiety within a single molecular framework presents a rich scaffold for chemical exploration and drug discovery. N-(But-3-yn-2-yl)methanesulfonamide is a fascinating, yet not widely documented, small molecule that embodies this principle. The methanesulfonamide group is a well-established pharmacophore, known for its ability to engage in hydrogen bonding and its metabolic stability, making it a cornerstone in the design of a wide array of therapeutic agents.[1] Concurrently, the terminal alkyne of the but-3-yn-2-yl group offers a versatile handle for a variety of chemical transformations, most notably in the realm of "click chemistry" and cycloaddition reactions, which are pivotal in modern medicinal chemistry for the construction of complex molecular architectures.[2]
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a plausible synthetic route for N-(But-3-yn-2-yl)methanesulfonamide. While specific experimental data for this exact isomer is sparse in publicly accessible literature, this document leverages data from analogous compounds and established chemical principles to provide a robust profile for researchers, scientists, and professionals in drug development. The insights herein are intended to facilitate the synthesis and exploration of this and related compounds, paving the way for new discoveries in chemical biology and medicinal chemistry.
Chemical Structure and Nomenclature
The fundamental identity of a molecule is rooted in its structure. N-(But-3-yn-2-yl)methanesulfonamide is a secondary sulfonamide characterized by a methanesulfonyl group attached to the nitrogen atom of a but-3-yn-2-amine.
Key Identifiers:
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IUPAC Name: N-(but-3-yn-2-yl)methanesulfonamide
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Molecular Formula: C₅H₉NO₂S
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Molecular Weight: 147.20 g/mol
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CAS Number: Not assigned (as of the latest data retrieval). It is important to distinguish this compound from its isomer, N-(but-3-yn-1-yl)methanesulfonamide, which has the CAS Number 1207840-15-0.
Caption: 2D structure of N-(But-3-yn-2-yl)methanesulfonamide.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic | Rationale/Comparative Data |
| Physical State | Likely a solid at room temperature | Methanesulfonamide is a solid with a melting point of 85-89 °C.[3][4] |
| Melting Point | Estimated 70-90 °C | The introduction of the butynyl group may slightly lower the melting point compared to the parent methanesulfonamide. |
| Boiling Point | > 200 °C (with decomposition) | High boiling point is expected due to the polar sulfonamide group and potential for hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol, acetone). Limited solubility in water and nonpolar solvents. | The sulfonamide group imparts polarity, while the alkyl chain provides some nonpolar character.[4] |
| pKa | Estimated 10-11 | The N-H proton of a secondary sulfonamide is weakly acidic. |
| LogP | Estimated 0.5 - 1.5 | The butynyl group increases lipophilicity compared to methanesulfonamide. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of synthesized N-(But-3-yn-2-yl)methanesulfonamide.
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¹H NMR:
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A doublet for the methyl group adjacent to the chiral center.
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A multiplet for the methine proton (CH-N).
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A singlet for the terminal alkyne proton (≡C-H).
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A singlet for the methyl group of the methanesulfonamide moiety.
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A broad singlet for the N-H proton.
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¹³C NMR:
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A peak for the methyl carbon of the methanesulfonamide group.
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A peak for the methyl carbon of the butynyl group.
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A peak for the methine carbon attached to the nitrogen.
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Two distinct peaks for the sp-hybridized carbons of the alkyne.
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IR Spectroscopy:
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A sharp, characteristic absorption band for the terminal alkyne C-H stretch (~3300 cm⁻¹).
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A weaker absorption for the C≡C triple bond stretch (~2100 cm⁻¹).
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Strong, characteristic absorption bands for the S=O stretches of the sulfonamide group (~1350 and 1160 cm⁻¹).
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An N-H stretching band (~3250 cm⁻¹).
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Mass Spectrometry:
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The molecular ion peak (M⁺) would be observed at m/z = 147.0354.
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Characteristic fragmentation patterns would include the loss of the methanesulfonyl group and cleavage of the butynyl chain.
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Synthesis and Reactivity
A straightforward and reliable synthesis of N-(But-3-yn-2-yl)methanesulfonamide can be envisioned through the reaction of but-3-yn-2-amine with methanesulfonyl chloride in the presence of a non-nucleophilic base.
Proposed Synthetic Protocol
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Dissolution: Dissolve but-3-yn-2-amine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and cool the solution to 0 °C in an ice bath.
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Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution to act as an acid scavenger.
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Sulfonylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-(But-3-yn-2-yl)methanesulfonamide.
Caption: Proposed synthesis of N-(But-3-yn-2-yl)methanesulfonamide.
Reactivity Profile
The reactivity of N-(But-3-yn-2-yl)methanesulfonamide is dominated by its two key functional groups:
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Terminal Alkyne: This group is susceptible to a wide range of reactions, including:
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Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.
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Click Chemistry (Azide-Alkyne Cycloaddition): Copper or ruthenium-catalyzed reaction with azides to form triazoles.
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Hydration: Addition of water across the triple bond to form a ketone.
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Reduction: Hydrogenation to the corresponding alkene or alkane.
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Sulfonamide N-H: The acidic proton can be removed by a strong base to generate a nucleophilic anion, which can then be alkylated or acylated.
Potential Applications and Biological Relevance
While the biological activity of N-(But-3-yn-2-yl)methanesulfonamide itself has not been reported, the broader class of alkynyl sulfonamides is of significant interest in medicinal chemistry.[2] The reactivity of the alkyne group makes this molecule a valuable building block for the synthesis of more complex, biologically active compounds.[2] For instance, it can be used in 1,3-dipolar cycloaddition reactions to generate novel heterocyclic scaffolds, which are often found in pharmacologically active molecules.[2]
The sulfonamide moiety is a known pharmacophore that can be found in a variety of drugs, including antibacterial, anticancer, and antiviral agents.[5][6] The combination of this established pharmacophore with a versatile synthetic handle in the form of the alkyne suggests that N-(But-3-yn-2-yl)methanesulfonamide could be a valuable starting point for the development of new therapeutic agents.
Safety and Handling
As with any chemical compound, N-(But-3-yn-2-yl)methanesulfonamide should be handled with appropriate safety precautions in a well-ventilated laboratory.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
While specific toxicity data is unavailable, it is prudent to treat this compound as potentially hazardous.
Conclusion
N-(But-3-yn-2-yl)methanesulfonamide represents an intriguing, yet underexplored, molecule at the interface of established pharmacophores and versatile synthetic handles. This guide has provided a comprehensive theoretical framework for its structure, properties, and synthesis. The insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals, encouraging the synthesis and investigation of this and related compounds. The potential for N-(But-3-yn-2-yl)methanesulfonamide to serve as a building block in the creation of novel, biologically active molecules is significant, and its exploration could lead to advancements in medicinal chemistry and the development of new therapeutics.
References
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Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
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Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (n.d.). Royal Society of Chemistry. Retrieved March 12, 2026, from [Link]
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Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. (2023). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
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Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). Semantic Scholar. Retrieved March 12, 2026, from [Link]
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Synthesis of alkynyl sulfonamides. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
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Biological activities of typical alkynyl sulfone derivatives. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
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Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2026, from [Link]
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but-3-yn-2-yl methanesulfonate. (n.d.). Thoreauchem. Retrieved March 12, 2026, from [Link]
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Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. (2022). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
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